

DNA Gyrase-IN-9 CAS number and chemical properties

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Compound of Interest

Compound Name: DNA Gyrase-IN-9

Cat. No.: B12387194

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An In-depth Technical Guide to DNA Gyrase-IN-9

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **DNA Gyrase-IN-9**, a novel antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

DNA Gyrase-IN-9, also referred to as compound 4j in the primary literature, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. **DNA Gyrase-IN-9** belongs to a class of D-galactose-conjugated thiosemicarbazones of 3-aryl-4-formylsydnones and has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria.

Chemical Properties and Data

The chemical identity and properties of **DNA Gyrase-IN-9** are summarized in the table below. This information is critical for its application in experimental settings, including solubility and concentration calculations.

Property	Data
Compound Name	DNA Gyrase-IN-9 (compound 4j)
CAS Number	Not available in the cited literature.
Chemical Class	D-galactose-conjugated thiosemicarbazone of 3-aryl-4-formylsydnone
Molecular Formula	C ₂₅ H ₂₈ N ₆ O ₁₀ S
Molecular Weight	620.59 g/mol
Appearance	White solid
Solubility	Soluble in DMSO

Biological Activity

DNA Gyrase-IN-9 exhibits potent antibacterial activity by targeting DNA gyrase. Its efficacy has been quantified through various in vitro assays, the results of which are presented below.

Enzyme Inhibition

The primary mechanism of action of **DNA Gyrase-IN-9** is the inhibition of DNA gyrase. The half-maximal inhibitory concentration (IC₅₀) against *Staphylococcus aureus* DNA gyrase highlights its potency.

Target Enzyme	Organism	IC ₅₀ (µg/mL)
DNA Gyrase	<i>Staphylococcus aureus</i>	6.29

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the spectrum of activity of **DNA Gyrase-IN-9** against various bacterial strains.

Bacterial Strain	Gram Type	MIC (µg/mL)	MBC (µg/mL)
Staphylococcus aureus	Positive	0.5 - 2	2 - 8
Other Gram-positive bacteria	Positive	0.5 - 2	2 - 8

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are the key experimental protocols for evaluating the activity of **DNA Gyrase-IN-9**.

S. aureus DNA Gyrase Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against DNA gyrase.

Materials:

- S. aureus DNA gyrase
- Relaxed pBR322 plasmid DNA
- Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
- **DNA Gyrase-IN-9** (dissolved in DMSO)
- Control inhibitor (e.g., Novobiocin)
- Agarose gel electrophoresis system
- DNA staining agent (e.g., Ethidium Bromide)
- Gel documentation system

Procedure:

- Prepare a reaction mixture containing the assay buffer, relaxed pBR322 plasmid DNA, and *S. aureus* DNA gyrase.
- Add varying concentrations of **DNA Gyrase-IN-9** to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (known inhibitor like novobiocin).
- Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to occur.
- Stop the reaction by adding a loading dye containing a final concentration of 1% SDS and 25 mM EDTA.
- Load the samples onto a 1% agarose gel.
- Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
- Stain the gel with a suitable DNA stain and visualize it under UV light.
- The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC₅₀ value is calculated from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- Bacterial strains
- Mueller-Hinton Broth (MHB) or other suitable growth media
- **DNA Gyrase-IN-9** (dissolved in DMSO)
- 96-well microtiter plates
- Incubator

Procedure:

- Prepare a serial two-fold dilution of **DNA Gyrase-IN-9** in the growth medium in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension (e.g., 5×10^5 CFU/mL).
- Include a growth control (no compound) and a sterility control (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

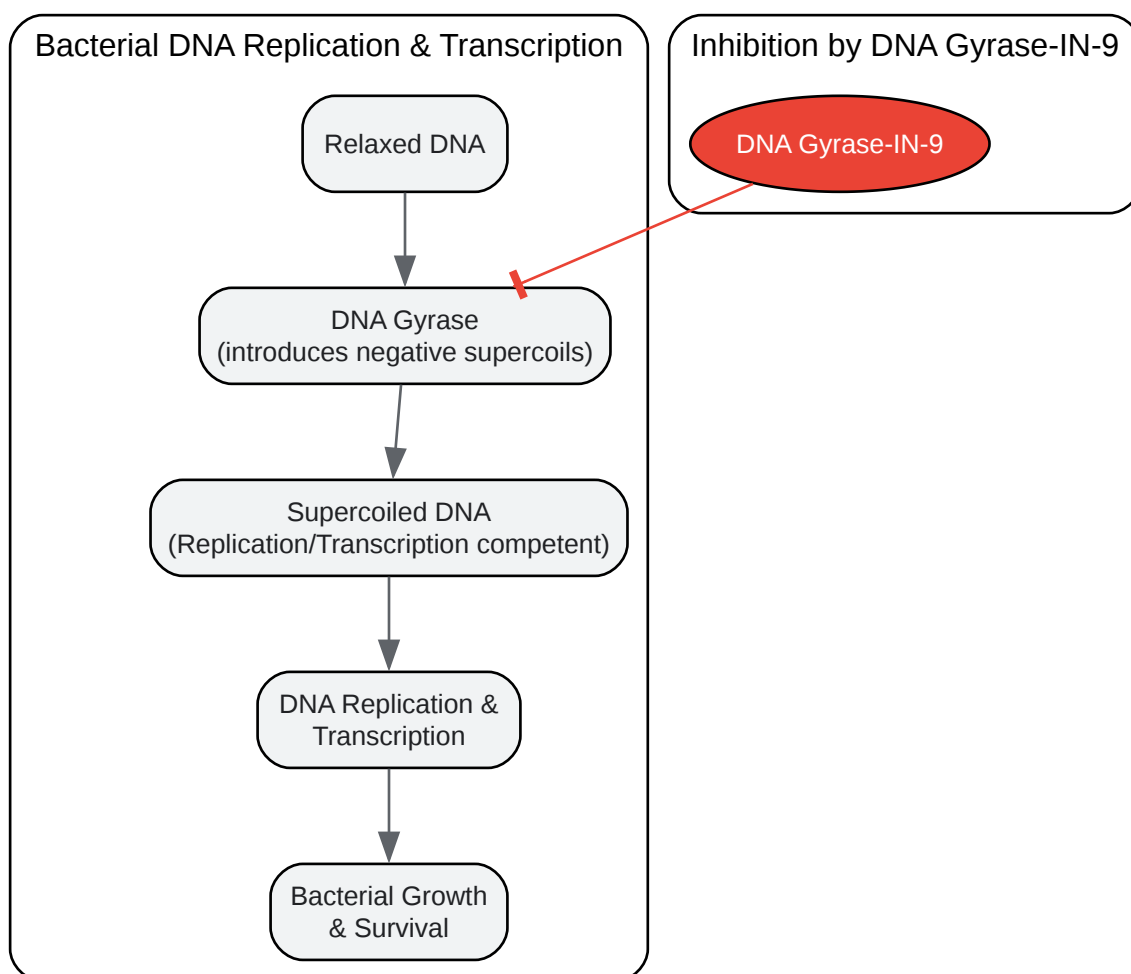
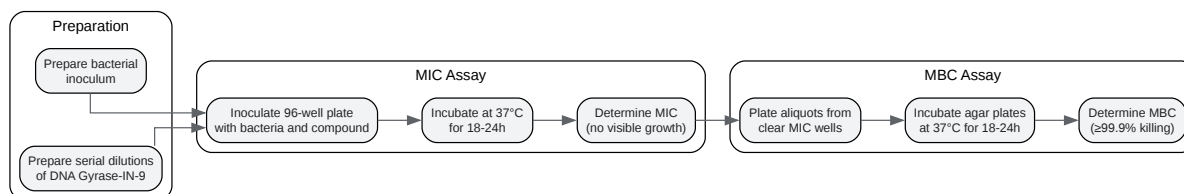
- Results from the MIC assay
- Agar plates (e.g., Mueller-Hinton Agar)
- Incubator

Procedure:

- Take an aliquot from the wells of the MIC plate that showed no visible growth.
- Spread the aliquot onto an agar plate.
- Incubate the plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration that results in a $\geq 99.9\%$ reduction in the initial inoculum count.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to **DNA Gyrase-IN-9**.



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